(S)-(-)-N,N-Dimethyl-1-phenethylamine is an organic compound with the molecular formula C₁₀H₁₅N and a molecular weight of 149.23 g/mol. It is a chiral amine, specifically a secondary amine, characterized by the presence of two methyl groups attached to the nitrogen atom and a phenethyl group. The compound is known for its potential biological activities and is often used in research settings. Its CAS number is 17279-31-1, and it is classified as an irritant, necessitating proper safety precautions during handling .
(S)-(-)-N,N-Dimethyl-1-phenethylamine has been instrumental in investigating the mechanisms of neurotransmission and the role of dopamine in the brain.
(S)-(-)-N,N-Dimethyl-1-phenethylamine is employed in animal models to study various neurological disorders associated with dopamine dysfunction.
(S)-(-)-N,N-Dimethyl-1-phenethylamine serves as a reference compound in the preclinical development of new drugs targeting the dopaminergic system.
These reactions are significant for synthesizing derivatives that may exhibit altered biological activity or improved pharmacological properties.
(S)-(-)-N,N-Dimethyl-1-phenethylamine has been studied for its biological effects, particularly in relation to its potential as a central nervous system stimulant. It may interact with neurotransmitter systems, influencing mood and cognitive functions. Some studies suggest it could have effects similar to those of amphetamines, although specific mechanisms of action remain to be fully elucidated. Its irritant properties indicate caution in its use, particularly in laboratory settings .
The synthesis of (S)-(-)-N,N-Dimethyl-1-phenethylamine can be achieved through several methods:
These methods allow for the production of the compound in varying yields and purities depending on the specific reaction conditions employed .
(S)-(-)-N,N-Dimethyl-1-phenethylamine finds applications primarily in research and development:
Interaction studies involving (S)-(-)-N,N-Dimethyl-1-phenethylamine focus on its binding affinity to various receptors, particularly in the central nervous system. Preliminary studies suggest potential interactions with dopamine and norepinephrine transporters, which could explain its stimulant properties. Further research is needed to clarify these interactions and their implications for therapeutic use .
Several compounds share structural similarities with (S)-(-)-N,N-Dimethyl-1-phenethylamine. Notable examples include:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
(R)-(+) -N,N-Dimethyl-1-phenylethylamine | C₁₀H₁₅N | Enantiomeric form; potential differences in activity |
N,N-Diethyl-1-phenylethylamine | C₁₂H₁₉N | Ethyl groups instead of methyl; different properties |
1-(Phenyl)propan-2-amine | C₉H₁₃N | Different carbon chain length; distinct biological profile |
These compounds demonstrate variations in their chemical structure that may significantly influence their biological activity and applications. The unique chiral nature of (S)-(-)-N,N-Dimethyl-1-phenethylamine contributes to its specific pharmacological effects, distinguishing it from its analogs .
Irritant